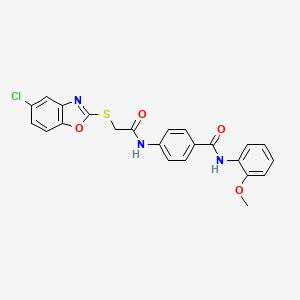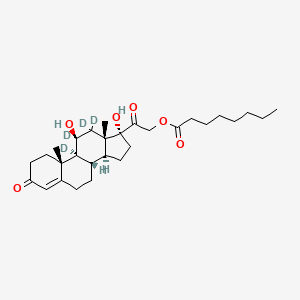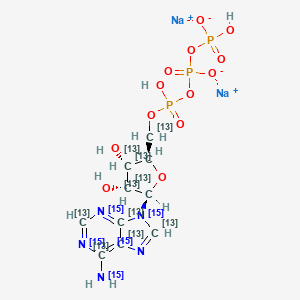
ATP-13C10,15N5 (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP-13C10,15N5 (disodium) is a labeled form of adenosine triphosphate (ATP) where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study biochemical processes and metabolic pathways due to its isotopic labeling, which allows for precise tracking and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 (disodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, followed by the phosphorylation of adenosine to form ATP. The reaction conditions often involve the use of specific enzymes and reagents to ensure the correct incorporation of the isotopes.
Industrial Production Methods
Industrial production of ATP-13C10,15N5 (disodium) involves large-scale synthesis using biotechnological methods. This includes the use of genetically modified microorganisms that can incorporate isotopically labeled precursors into ATP. The production process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
ATP-13C10,15N5 (disodium) undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: ATP donates a phosphate group to other molecules, a key reaction in cellular metabolism.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in the electron transport chain.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions with the presence of enzymes like ATPases.
Phosphorylation: Requires kinase enzymes and specific substrates.
Oxidation-Reduction: Involves various enzymes and cofactors within the mitochondria.
Major Products
Hydrolysis: Produces ADP and inorganic phosphate.
Phosphorylation: Produces phosphorylated substrates and ADP.
Oxidation-Reduction: Involves the transfer of electrons and production of energy in the form of ATP.
Wissenschaftliche Forschungsanwendungen
ATP-13C10,15N5 (disodium) is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding energy transfer within cells.
Medicine: Used in research on cellular energy metabolism and related diseases.
Industry: Applied in the development of new biotechnological processes and products.
Wirkmechanismus
ATP-13C10,15N5 (disodium) functions similarly to natural ATP, serving as a primary energy carrier in cells. It participates in various biochemical reactions, transferring energy through the hydrolysis of its phosphate bonds. The isotopic labeling allows researchers to track its movement and interactions within cells, providing insights into cellular processes and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate disodium salt
- Adenosine-13C10 5′-triphosphate disodium salt
- Guanosine-13C10,15N5 5′-triphosphate disodium salt
Uniqueness
ATP-13C10,15N5 (disodium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in research applications. Compared to other similar compounds, it provides a more detailed understanding of ATP-related processes and energy metabolism in cells.
Eigenschaften
Molekularformel |
C10H14N5Na2O13P3 |
|---|---|
Molekulargewicht |
566.04 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
TTWYZDPBDWHJOR-WKTSXWKMSA-L |
Isomerische SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2].[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


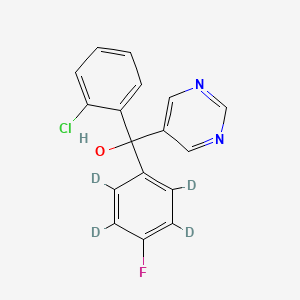

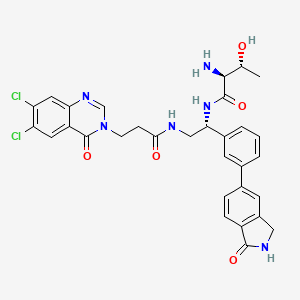
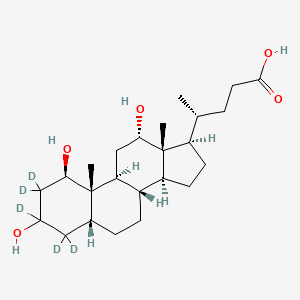

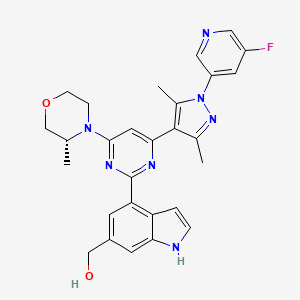

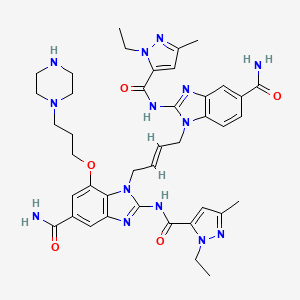
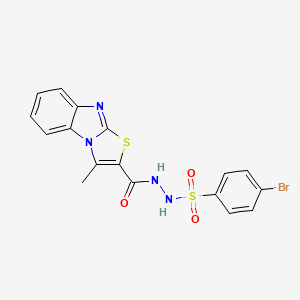
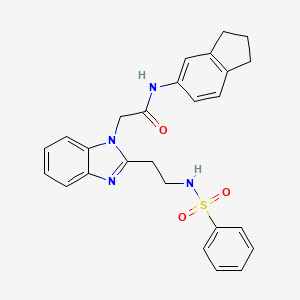
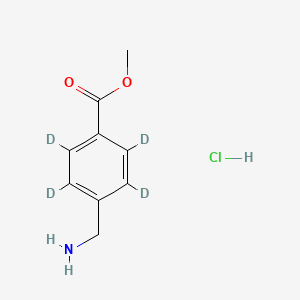
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
